molecular formula C21H10BrF3O4S B11147109 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate

Cat. No.: B11147109
M. Wt: 495.3 g/mol
InChI Key: NOWLJZACYUGKAJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a synthetic chromenone derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a 4-bromophenyl substituent at position 3, and a 2-thiophenecarboxylate ester at position 7 of the chromen-4-one core. The thiophenecarboxylate moiety may improve solubility and modulate biological activity through π-π stacking interactions .

Properties

Molecular Formula

C21H10BrF3O4S

Molecular Weight

495.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C21H10BrF3O4S/c22-12-5-3-11(4-6-12)17-18(26)14-8-7-13(28-20(27)16-2-1-9-30-16)10-15(14)29-19(17)21(23,24)25/h1-10H

InChI Key

NOWLJZACYUGKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for these couplings are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of chromenone derivatives with structural modifications at positions 3 and 5. Below is a systematic comparison with key analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents (Position 3) Ester Group (Position 7) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Bromophenyl 2-Thiophenecarboxylate ~487.3* Hypothesized enhanced stability and bioactivity due to Br and CF₃ groups.
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate 2-Naphthyloxy 2-Thiophenecarboxylate 485.4 Higher aromaticity from naphthyl may improve liquid crystalline behavior.
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate 4-Chlorophenyl 4-Methylbenzoate 480.8 Chlorine substitution reduces electron density; methylbenzoate may lower solubility.
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-Methoxyphenoxy 2-Thiophenecarboxylate 462.4 Methoxy group enhances electron-donating effects, potentially altering binding affinity.
3-(4-(tert-Butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-(tert-Butyl)phenoxy 2-Thiophenecarboxylate 488.5 Bulky tert-butyl group may disrupt crystallinity, favoring amorphous phases.
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (Compound II) 4-Decyloxyphenyl Chromene-3-carboxylate ~550* Long alkyl chain induces liquid crystalline phases; used in LC applications.

*Calculated based on molecular formula.

Crystallographic and Computational Insights

  • Crystal Packing : The trifluoromethyl group induces steric hindrance, affecting molecular packing. For instance, 3-(4-chlorophenyl) analogs form tighter π-stacking interactions compared to bromophenyl derivatives due to smaller Cl atoms .

Biological Activity

The compound 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a member of the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H15BrF3O5SC_{21}H_{15}BrF_3O_5S, indicating a complex structure that includes a bromophenyl group, a trifluoromethyl group, and a thiophenecarboxylate moiety. Its unique structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the stability of the radical species formed during oxidative stress, making them effective in scavenging free radicals.

Enzyme Inhibition

Studies have shown that similar chromenone compounds can inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : Compounds with structural similarities have demonstrated inhibitory effects on AChE, which is crucial in neurotransmission. For instance, derivatives with halogen substitutions have shown IC50 values ranging from 10 to 20 μM against AChE .
  • Cyclooxygenase (COX) : The anti-inflammatory potential of chromenones has been linked to their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.

Antimicrobial Activity

Chromene derivatives have been evaluated for their antimicrobial properties. The incorporation of bromine and trifluoromethyl groups enhances the lipophilicity and membrane permeability of these compounds, leading to increased antimicrobial efficacy against various bacterial strains.

The proposed mechanism of action involves:

  • Binding to Enzymes : The compound may interact with active sites of enzymes like AChE and COX, leading to inhibition.
  • Radical Scavenging : The electron-rich chromenone core can donate electrons to free radicals, neutralizing them.
  • Modulation of Signaling Pathways : By influencing various signaling pathways, the compound may exert anti-inflammatory effects.

Case Studies

StudyFindings
Study on AChE Inhibition A derivative exhibited an IC50 value of 12 μM against AChE, highlighting its potential in treating Alzheimer's disease .
Antimicrobial Testing The compound showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .
Anti-inflammatory Effects In vivo studies demonstrated a reduction in paw edema in rats treated with the compound, suggesting anti-inflammatory properties .

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